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Compound of Interest

Compound Name: H-SER-ASP-OH

Cat. No.: B3433355

CAS Number: 2543-31-9

This technical guide provides a comprehensive overview of the dipeptide H-SER-ASP-OH, also
known as Seryl-Aspartic Acid. The information is tailored for researchers, scientists, and drug
development professionals, focusing on its chemical properties, synthesis, purification, and
biological significance.

Core Chemical and Physical Properties

H-SER-ASP-OH is a dipeptide composed of the amino acids L-serine and L-aspartic acid
linked by a peptide bond. Its structure and fundamental properties are summarized in the table
below.
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Property Value Reference
Molecular Formula C7H12N206 [1]
Molecular Weight 220.18 g/mol [1]
(2S)-2-[[(2S)-2-amino-3-
IUPAC Name hydroxypropanoyllaminolbutan  [1]
edioic acid
White to light yellow crystalline
Appearance
powder
Solubility Soluble in DMSO

Storage Conditions

Store at -20°C

Synthesis and Purification

The synthesis of H-SER-ASP-OH is typically achieved through solid-phase peptide synthesis

(SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method

allows for the sequential addition of amino acids on a solid resin support, offering high yields

and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis

(SPPS)

This protocol outlines the manual synthesis of H-SER-ASP-OH on a Wang resin, starting from

the C-terminal amino acid, aspartic acid.

Materials:

OxymaPure®

Fmoc-Asp(OtBu)-Wang resin

Fmoc-Ser(tBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)
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e 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
e DMF, Dichloromethane (DCM)

o Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane
(TIS))

Procedure:

o Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30
minutes.

e Fmoc Deprotection:
o Treat the resin with 20% piperidine in DMF for 5 minutes.

o Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc
group.

o Wash the resin thoroughly with DMF (5 times).
e Amino Acid Coupling:

o In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3
equivalents) in DMF.

o Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
o Add the activated amino acid solution to the deprotected resin.
o Agitate the mixture for 1-2 hours at room temperature.

o Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads)
indicates complete coupling.

e Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added
serine residue.
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» Cleavage and Deprotection:
o Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.

o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the
peptide from the resin and remove the side-chain protecting groups (tBu and OtBu).

o Filter the resin and collect the filtrate.
o Precipitate the crude peptide by adding cold diethyl ether.

o Centrifuge to pellet the peptide and decant the ether. .

Experimental Protocol: Purification by Reverse-Phase
HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography
(RP-HPLC).

Instrumentation and Conditions:

Column: C18 stationary phase

¢ Mobile Phase A: 0.1% TFA in water

e Mobile Phase B: 0.1% TFA in acetonitrile

o Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the
peptide. The exact gradient will depend on the specific peptide and column but a typical
gradient might be 5% to 50% B over 30 minutes.

Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

 Dissolve the crude peptide in a minimal amount of mobile phase A.

« Inject the sample onto the equilibrated C18 column.
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Run the gradient elution to separate the target peptide from impurities.

Collect fractions corresponding to the major peak.

Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by
mass spectrometry.

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for H-SER-
ASP-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H and 3C NMR chemical shifts in D20.

Atom Designation 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)

Serine Residue

o-CH ~4.0-4.2 ~56 - 58

B-CH: ~3.8-3.9 ~61-63

Aspartic Acid Residue

o-CH ~45-4.7 ~52-54

B-CH: ~2.7-29 ~38 - 40

Carbonyl Carbons

Ser C=0 - ~172 - 174
Asp C=0 (amide) - ~174 - 176
Asp C=0 (side chain) - ~177 - 179

Mass Spectrometry (MS)
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Expected mass-to-charge ratios (m/z) for different ionization states.

lon Calculated m/z
[M+H]* 221.08
[M+Na]* 243.06
[M-H]~ 219.06

Biological Significance and Role in Signaling

While the biological functions of the free dipeptide H-SER-ASP-OH are not extensively
characterized, the Ser-Asp (SD) motif is a recurring sequence in proteins and plays a
significant role in various biological processes, particularly in the context of post-translational
modifications and protein-protein interactions.

The Acidic Serine- and Aspartate-Rich Motif (ASARM)

The Ser-Asp sequence is a key component of the Acidic Serine- and Aspartate-Rich Motif
(ASARM) found in the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family of
proteins.[2] These proteins are crucial for bone and dentin mineralization. The ASARM peptide
is believed to regulate mineralization by inhibiting hydroxyapatite formation.[2]

Phosphorylation and Phosphomimicry

The serine residue within the Ser-Asp motif is a potential site for phosphorylation by various
kinases. The addition of a negatively charged phosphate group can significantly alter the
protein's conformation and its interaction with other molecules. In some signaling pathways, an
aspartic acid or glutamic acid residue can functionally mimic a phosphorylated serine, a
phenomenon known as phosphomimicry. This suggests that the Ser-Asp motif can act as a
molecular switch, with its activity being modulated by phosphorylation.

The diagram below illustrates a simplified model of how ASARM-containing proteins, through
their Ser-Asp motif, can influence mineralization and how this process might be regulated by
phosphorylation.
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Caption: Regulation of bone mineralization by the ASARM motif.

Role in Drug Development

The involvement of the Ser-Asp maotif in critical biological processes makes it a potential target

for drug development.

¢ Modulation of Mineralization: Small molecules or peptides that mimic or antagonize the
ASARM motif could be developed to treat disorders of bone mineralization, such as
osteomalacia or ectopic calcification.

» Kinase Inhibitors: Given that the serine in the Ser-Asp motif can be phosphorylated,
developing specific kinase inhibitors that target this phosphorylation event could be a
therapeutic strategy for diseases where this signaling is dysregulated.

o Peptide-Based Therapeutics: Synthetic peptides containing the Ser-Asp motif could be used
to study and potentially interfere with protein-protein interactions that are dependent on this

sequence.

Experimental Workflows

The study of H-SER-ASP-OH and peptides containing the Ser-Asp motif typically involves a
series of interconnected experimental workflows. The following diagram outlines a general
workflow for investigating the biological function of a Ser-Asp containing peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Aspartic Acid)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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